molecular formula C25H27FN4O4S B11219717 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11219717
M. Wt: 498.6 g/mol
InChI Key: LZCPYNLVFUEDIX-UHFFFAOYSA-N
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Description

The compound 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule with potential applications in medicinal chemistry. This compound features a quinazolinone core, a structure known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the 2-fluorophenyl group is attached to the piperazine nitrogen.

    Attachment of the Hexyl Chain: The hexyl chain with a ketone group is attached through alkylation reactions, often using alkyl halides or tosylates.

    Formation of the Dioxolo Ring: The dioxolo ring is formed through cyclization reactions involving appropriate diol precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, which can be explored for therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes by binding to their active sites, while the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds such as 1-(2-fluorophenyl)piperazine are structurally similar and have comparable pharmacological profiles.

Uniqueness

The uniqueness of 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one lies in its combination of a quinazolinone core with a piperazine moiety and a dioxolo ring, which may confer distinct biological activities and pharmacokinetic properties not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.6 g/mol

IUPAC Name

7-[6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H27FN4O4S/c26-18-6-3-4-7-20(18)28-10-12-29(13-11-28)23(31)8-2-1-5-9-30-24(32)17-14-21-22(34-16-33-21)15-19(17)27-25(30)35/h3-4,6-7,14-15H,1-2,5,8-13,16H2,(H,27,35)

InChI Key

LZCPYNLVFUEDIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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